molecular formula C14H8BrNO3S B8605197 6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid

6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid

Cat. No.: B8605197
M. Wt: 350.19 g/mol
InChI Key: YFJKOATXQKKSHU-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound, in particular, features a bromine atom, a thiophene ring, and a carboxylic acid group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-aminobenzophenone and thiophene-2-carboxylic acid.

    Cyclization: The key step involves the cyclization of these starting materials to form the quinoline core structure. This can be achieved through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to add the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the carboxylic acid to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or aldehyde groups, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction processes.

    DNA/RNA: The compound could intercalate with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: A simpler analog without the bromine and thiophene groups.

    2-Oxo-1,2-dihydroquinoline derivatives: Compounds with similar core structures but different substituents.

    Thiophene-containing quinolines: Compounds that include the thiophene ring but lack other functional groups present in the target compound.

Uniqueness

6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid is unique due to the combination of the bromine atom, thiophene ring, and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H8BrNO3S

Molecular Weight

350.19 g/mol

IUPAC Name

6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C14H8BrNO3S/c15-7-3-4-9-8(6-7)11(14(18)19)12(13(17)16-9)10-2-1-5-20-10/h1-6H,(H,16,17)(H,18,19)

InChI Key

YFJKOATXQKKSHU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C(=O)O

Origin of Product

United States

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